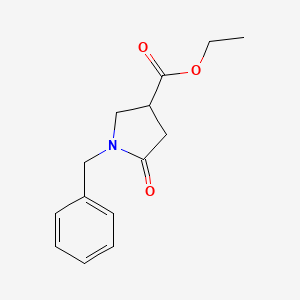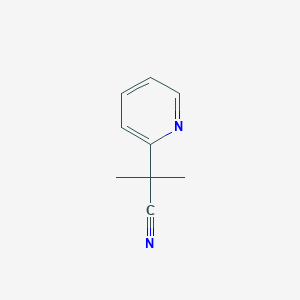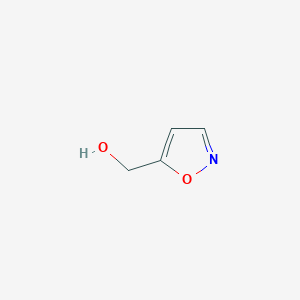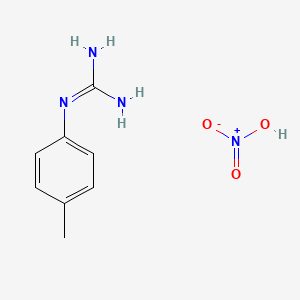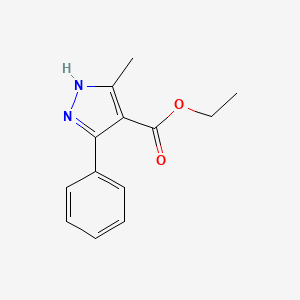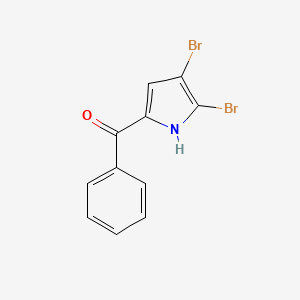
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS Number: 52651-15-7 . It has a molecular weight of 196.63 . The IUPAC name for this compound is 6-chloro-1-indanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is 1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
1. Anti-inflammatory Agents
- Application Summary: Amide derivatives of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid were synthesized and screened for their anti-inflammatory and related biological activities .
- Methods of Application: The compounds were synthesized and their activities were compared with standard indomethacin . The studies with SKF-525A, a standard hepatic microsomal enzyme inhibitor showed that probably the test compound per se is the active species .
2. Organic Synthesis Intermediate
- Application Summary: This compound is often used as an intermediate in the synthesis of other organic compounds .
- Methods of Application: The specific methods of application would depend on the target compound being synthesized. Typically, this would involve reactions under controlled conditions with various reagents .
- Results: The outcomes would vary based on the specific synthesis pathway and target compound .
3. Derivatives with Biological Activity
- Application Summary: Indole derivatives, which could potentially include derivatives of “6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: These compounds are typically synthesized and then tested in vitro or in vivo for their biological activity .
- Results: The results would depend on the specific derivative and biological activity being tested .
4. Synthesis of Selected Alkaloids
- Application Summary: Indoles, which could potentially include derivatives of “6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid”, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- Methods of Application: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results: Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
5. Enantioselective Synthesis
- Application Summary: This compound can be used in the enantioselective synthesis of other compounds .
- Methods of Application: The specific methods of application would depend on the target compound being synthesized .
- Results: The outcomes would vary based on the specific synthesis pathway and target compound .
Propriétés
IUPAC Name |
6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXQAGIYOQVSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488107 |
Source


|
| Record name | 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
CAS RN |
52651-15-7 |
Source


|
| Record name | 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

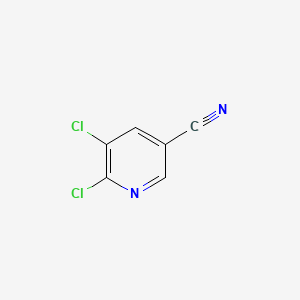
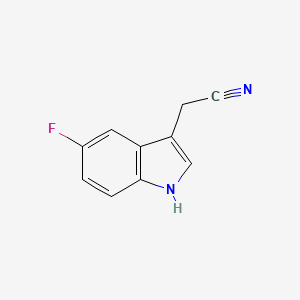
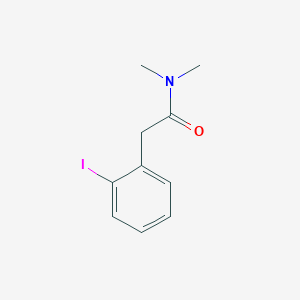
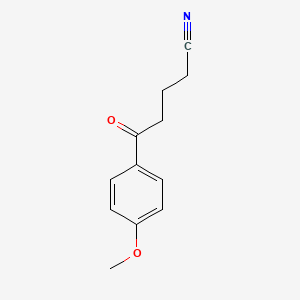
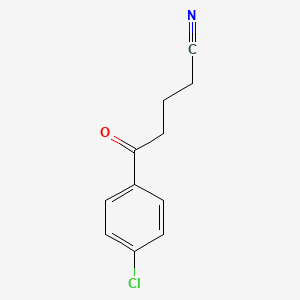
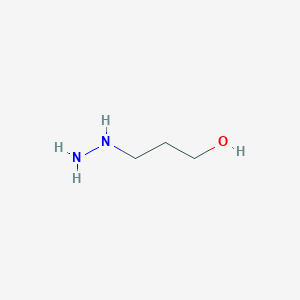
![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)
